molecular formula C12H7F3OS B13924356 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde

4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde

Cat. No.: B13924356
M. Wt: 256.25 g/mol
InChI Key: QNLQSGTZLKIEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with 2-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogenation using bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.

    Reduction: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene methanol.

    Substitution: 5-bromo-4-[2-(trifluoromethyl)phenyl]-2-thiophene carbaldehyde.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to its combination of a thiophene ring and a trifluoromethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.

Properties

Molecular Formula

C12H7F3OS

Molecular Weight

256.25 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(6-16)17-7-8/h1-7H

InChI Key

QNLQSGTZLKIEQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.